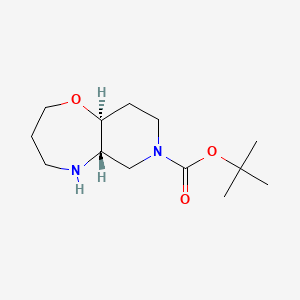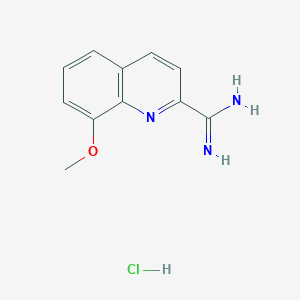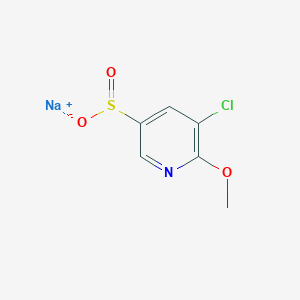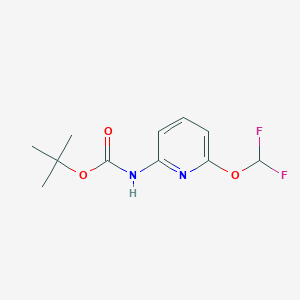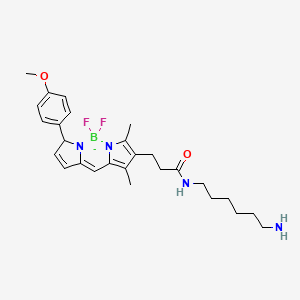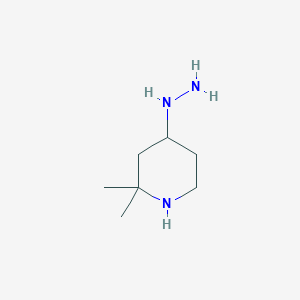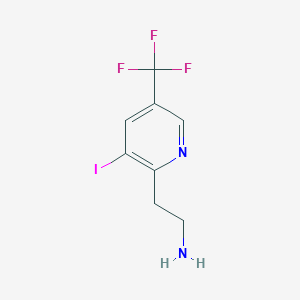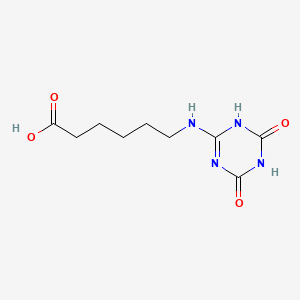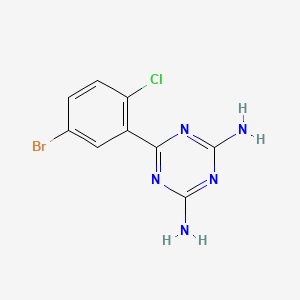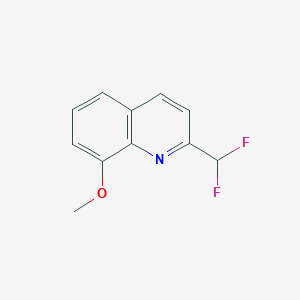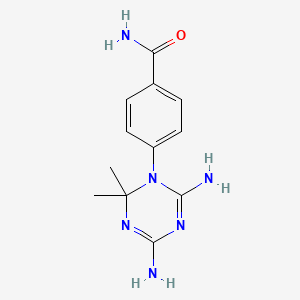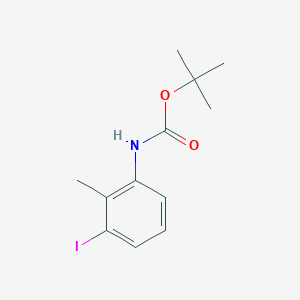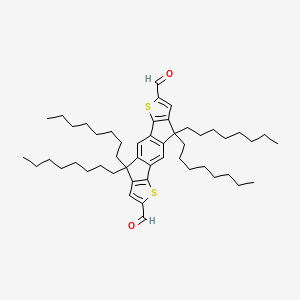
Idt8-2cho
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Idt8-2cho: . It is commonly used in organic chemistry and materials science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Idt8-2cho typically involves the reaction of s-Indaceno[1,2-b:5,6-b’]dithiophene with octyl bromide under specific conditions to introduce the octyl groups. This is followed by oxidation to form the dicarboxaldehyde groups .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Idt8-2cho undergoes various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of aldehyde groups to alcohols.
Substitution: Introduction of different functional groups in place of hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Idt8-2cho has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Idt8-2cho involves its interaction with specific molecular targets and pathways. It can act as an electron donor or acceptor, facilitating various chemical reactions. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in materials science and electronic applications .
Comparison with Similar Compounds
s-Indaceno[1,2-b5,6-b’]dithiophene: The parent compound without the octyl and aldehyde groups.
s-Indaceno[1,2-b5,6-b’]dithiophene-2,7-dicarboxylic acid: The oxidized form of Idt8-2cho.
s-Indaceno[1,2-b5,6-b’]dithiophene-2,7-dimethanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its tetraoctyl substitution and dicarboxaldehyde groups, which impart distinct electronic and structural properties. These features make it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C50H74O2S2 |
|---|---|
Molecular Weight |
771.3 g/mol |
IUPAC Name |
9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde |
InChI |
InChI=1S/C50H74O2S2/c1-5-9-13-17-21-25-29-49(30-26-22-18-14-10-6-2)43-35-42-44(36-41(43)47-45(49)33-39(37-51)53-47)50(31-27-23-19-15-11-7-3,32-28-24-20-16-12-8-4)46-34-40(38-52)54-48(42)46/h33-38H,5-32H2,1-4H3 |
InChI Key |
IFJKPSPYYRWUSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C=O)C(C5=C3SC(=C5)C=O)(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


